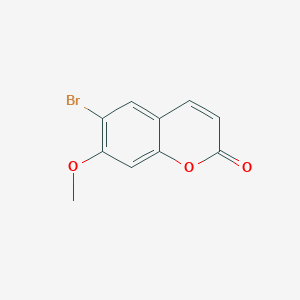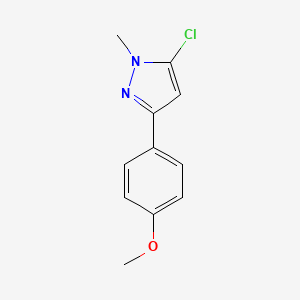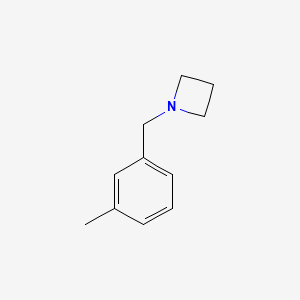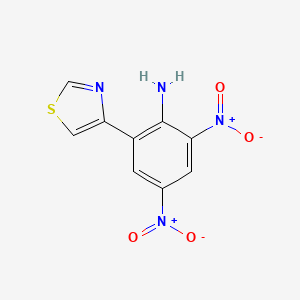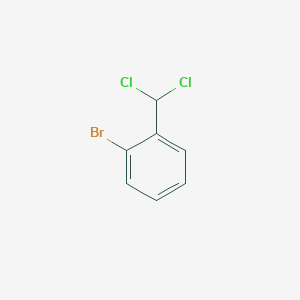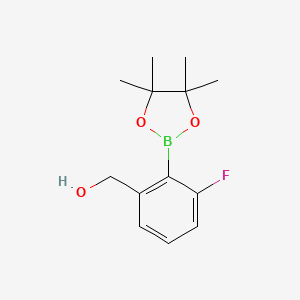
2-Fluoro-6-(hydroxymethyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
The synthesis of 2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-6-(hydroxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). .
Aplicaciones Científicas De Investigación
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs and drug delivery systems.
Industry: It is used in the production of advanced materials and polymers with specific properties
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparación Con Compuestos Similares
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester can be compared with other similar compounds such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and hydroxymethyl groups, making it less reactive in certain reactions.
4-(Hydroxymethyl)phenylboronic acid pinacol ester: Similar but with the hydroxymethyl group in a different position, affecting its reactivity and applications.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester: Contains a methoxycarbonyl group instead of hydroxymethyl, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C13H18BFO3 |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
[3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7,16H,8H2,1-4H3 |
Clave InChI |
RACDPYISQBWLLO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


